![molecular formula C13H16N2O3S B2614483 Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1351643-21-4](/img/structure/B2614483.png)
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Thiazoles, which include the thiazole ring present in your compound, are a significant class of organic medicinal compounds. They are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity. This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their aromaticity. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor. It has a boiling point of 116 to 118 °C .Scientific Research Applications
Synthesis of Heterocyclic Cores
Research involves the synthesis of heterocyclic cores similar to the benzothiazole structure of the specified compound, highlighting the importance of these structures in natural product synthesis. For instance, oxidative routes have been explored to prepare benzothiazole cores like those found in violatinctamine, demonstrating the versatility of these compounds in mimicking natural product structures and potentially leading to new drug discoveries (Blunt et al., 2015).
Crystallographic Studies
Crystallographic studies on related compounds, such as Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, provide insights into the structural characteristics of these molecules, essential for designing compounds with desired physical and chemical properties (Arshad et al., 2013).
Synthesis of Derivatives
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the chemical versatility of benzothiazole derivatives. These compounds have applications in developing new pharmaceuticals and studying their reactions to produce compounds with varied biological activities (Mohamed, 2014).
Antimicrobial Activity
Studies on imino-4-methoxyphenol thiazole derived Schiff base ligands indicate the antimicrobial potential of benzothiazole derivatives. These compounds exhibit moderate activity against specific bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Vinusha et al., 2015).
Polymerization Catalysts
N-heterocyclic carbenes, similar to the structural motifs found in benzothiazole derivatives, are effective in catalyzing transesterification and acylation reactions, indicating the potential of these structures in polymer science for developing new polymeric materials (Grasa et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14/h4-5,8,14H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMVVDUOUIFBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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